Cas no 853723-86-1 (4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate)
853723-86-1 structure
Product Name:4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
CAS-Nr.:853723-86-1
MF:C12H15NO6S
MW:301.31560254097
CID:3108270
PubChem ID:4962424
Update Time:2025-05-24
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- <br>4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylat e
- EN300-13423
- AKOS004123430
- 4-O-ethyl 2-O-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
- Z90124100
- SR-01000069780-1
- G36538
- DJB72386
- 4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
- 853723-86-1
- SR-01000069780
- 4-ethyl2-methyl5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
- CS-0233526
- 4-Ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate
- DTXSID301141676
- 4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate
-
- Inchi: 1S/C12H15NO6S/c1-4-19-11(15)8-6(5-7(14)17-2)9(12(16)18-3)20-10(8)13/h4-5,13H2,1-3H3
- InChI-Schlüssel: QNENXDSSWQXDDL-UHFFFAOYSA-N
- Lächelt: S1C(=C(C(=O)OCC)C(=C1C(=O)OC)CC(=O)OC)N
Berechnete Eigenschaften
- Genaue Masse: 301.06200837Da
- Monoisotopenmasse: 301.06200837Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 8
- Komplexität: 388
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 133Ų
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | E573058-5mg |
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E573058-10mg |
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E573058-50mg |
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
| Chemenu | CM452945-1g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 95%+ | 1g |
$340 | 2023-02-01 | |
| Enamine | EN300-13423-0.05g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-13423-0.1g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-13423-0.25g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-13423-0.5g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-13423-1.0g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-13423-2.5g |
4-ethyl 2-methyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate |
853723-86-1 | 97% | 2.5g |
$503.0 | 2023-02-09 |
4-Ethyl 2-Methyl 5-Amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Verwandte Literatur
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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